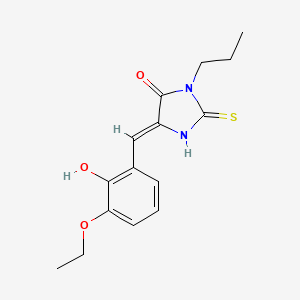![molecular formula C22H22N4O4S B11597589 4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11597589.png)
4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a quinoline core, a furan ring, and a benzenesulfonamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is typically introduced through a sulfonation reaction, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino or aldehyde derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology
Biologically, the compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on the specific modifications made to the core structure.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mécanisme D'action
The mechanism of action of 4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-cyano-4-(furan-2-yl)-4H-chromenes: These compounds share a similar core structure but differ in the presence of a chromene ring instead of a quinoline ring.
4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives: These compounds lack the benzenesulfonamide group but have similar quinoline and furan rings.
Uniqueness
The uniqueness of 4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonamide group, in particular, enhances its potential as a pharmacophore, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H22N4O4S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H22N4O4S/c1-22(2)10-16-20(17(27)11-22)19(18-4-3-9-30-18)15(12-23)21(24)26(16)13-5-7-14(8-6-13)31(25,28)29/h3-9,19H,10-11,24H2,1-2H3,(H2,25,28,29) |
Clé InChI |
HQPWYIXXBTZYQI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=CO4)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



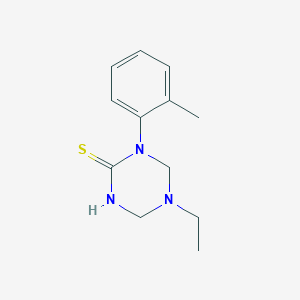
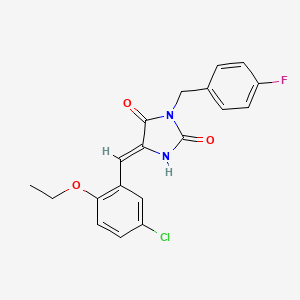
![methyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597549.png)
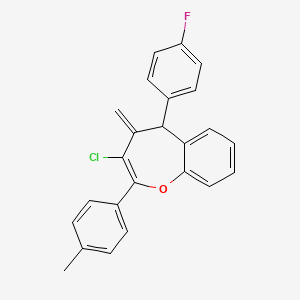
![benzyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597561.png)
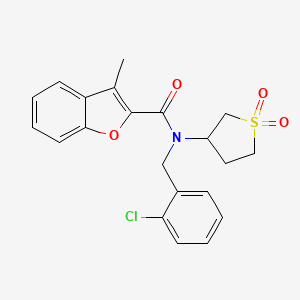
![3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol](/img/structure/B11597574.png)
![2-methylpropyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597579.png)

![(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597595.png)
![3-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11597596.png)
![4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11597607.png)
